molecular formula C8H14O3 B13636712 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13636712
M. Wt: 158.19 g/mol
InChI Key: CHOXEDRLFXXNHL-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS: C8H14O3; MDL: MFCD22691030) is a cyclobutane derivative characterized by a hydroxymethyl (-CH₂OH) group and two methyl (-CH₃) substituents at the 3,3-positions of the cyclobutane ring . Its molecular formula (C₈H₁₄O₃) and structural features, including the SMILES notation CC1(CC(C1)(C(=O)O)O)C, highlight a compact, strained cyclobutane core with polar functional groups. The InChIKey AYVWOXFLVDZWOH-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-7(2)3-8(4-7,5-9)6(10)11/h9H,3-5H2,1-2H3,(H,10,11)

InChI Key

CHOXEDRLFXXNHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CO)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to hydroxymethylation and carboxylation reactions. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives, emphasizing substituent effects on properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference IDs
This compound C₈H₁₄O₃ 158.20 -CH₂OH, -CH₃ (3,3-positions) Polar, potential solubility in polar solvents; synthetic intermediate
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid C₈H₁₄O₄ 174.20 -OCH₃ (3,3-positions), -CH₃ Increased lipophilicity; methoxy groups enhance stability under acidic conditions
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₁₃H₁₅BrO₂ 283.16 -C₆H₄Br (aromatic), -CH₃ (3,3-positions) High molecular weight; bromine enhances halogen bonding for crystal engineering
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 -C₆H₄Cl (aromatic), -CH₃ Chlorine introduces electron-withdrawing effects; potential antimicrobial activity
1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarboxylic acid C₁₄H₁₈O₃ 234.29 -C₆H₄OCH₃ (aromatic), -CH₃ (3,3-positions) Methoxy group improves solubility in organic solvents; NMR data (δ 3.79 ppm for -OCH₃) confirms structure
3-Amino-2,2-dimethylcyclobutanecarboxylic acid C₇H₁₃NO₂ 159.18 -NH₂, -CH₃ (2,2-positions) Amino group confers basicity; precursor for peptide mimetics
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 130.14 -CH₂OH (trans-configuration) Trans stereochemistry influences conformational flexibility; potential for polymer synthesis
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid C₆H₈F₂O₃ 178.13 -CF₂H, -OH (3-position) Fluorine enhances metabolic stability; applications in drug design

Key Structural and Functional Comparisons

Substituent Effects on Polarity :

  • The hydroxymethyl group in the target compound increases polarity compared to methoxy (C₈H₁₄O₄ ) or aromatic derivatives (C₁₃H₁₅BrO₂ ), enhancing solubility in aqueous media.
  • Halogenated analogs (e.g., bromine in , chlorine in ) exhibit higher molecular weights and altered electronic profiles, favoring applications in crystallography or as enzyme inhibitors.

Dimethyl groups at the 3,3-positions in the target compound introduce steric bulk, which may hinder ring-opening reactions compared to less-substituted analogs like C₆H₁₀O₃ .

Biological Relevance: Amino-substituted derivatives (C₇H₁₃NO₂ ) are precursors for β-lactam analogs or enzyme inhibitors due to their basicity. Difluoromethyl derivatives (C₆H₈F₂O₃ ) leverage fluorine’s electronegativity for improved pharmacokinetic properties in drug candidates.

Synthetic Utility: Aromatic derivatives (e.g., C₁₄H₁₈O₃ ) serve as intermediates in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) due to their structural resemblance to ibuprofen analogs. The target compound’s hydroxymethyl group enables functionalization via esterification or oxidation, broadening its utility in polymer chemistry .

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